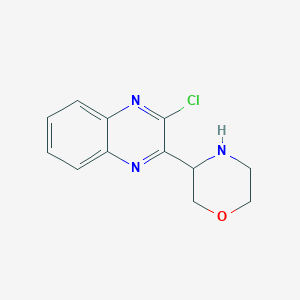

3-(3-Chloroquinoxalin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chloroquinoxalin-2-yl)morpholine is a heterocyclic compound that contains both a quinoxaline and a morpholine ring. The presence of the chlorine atom on the quinoxaline ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloroquinoxalin-2-yl)morpholine typically involves the reaction of 3-chloroquinoxaline with morpholine. One common method includes the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the 3-chloroquinoxaline to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the reaction, and solvents like dichloromethane or acetonitrile are used to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as copper or palladium, can enhance the reaction rate and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloroquinoxalin-2-yl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the quinoxaline ring can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted quinoxaline derivatives.

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3-Chloroquinoxalin-2-yl)morpholine has been investigated for its potential as an anticancer agent . Its mechanism of action involves the inhibition of specific enzymes associated with cancer cell proliferation. The compound's ability to inhibit phosphoinositide 3-kinases (PI3Ks) has been highlighted, as these enzymes play critical roles in cellular signaling pathways related to growth and survival .

Case Study: Anticancer Activity

A study focused on the synthesis of quinoxaline derivatives, including this compound, demonstrated promising activity against various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects without hemolytic activity on normal cells .

Biological Studies

The compound is also utilized in biological research to explore enzyme inhibition and receptor binding dynamics. Its interactions with molecular targets are crucial for understanding disease mechanisms and developing therapeutic strategies.

Case Study: Enzyme Inhibition

Research has shown that this compound can effectively inhibit certain enzymes involved in inflammatory responses, suggesting potential applications in treating autoimmune disorders .

Materials Science

In materials science, the unique electronic properties of this compound make it a candidate for developing new materials with specific functionalities, such as photonic or electronic applications.

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(3-Chloroquinoxalin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom on the quinoxaline ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

3-(3-Methylquinoxalin-2-yl)morpholine: Similar structure but with a methyl group instead of chlorine.

3-(3-Bromoquinoxalin-2-yl)morpholine: Contains a bromine atom instead of chlorine.

3-(3-Fluoroquinoxalin-2-yl)morpholine: Contains a fluorine atom instead of chlorine.

Uniqueness

3-(3-Chloroquinoxalin-2-yl)morpholine is unique due to the presence of the chlorine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Biological Activity

3-(3-Chloroquinoxalin-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroquinoxaline with morpholine. Several methods have been reported, including nucleophilic substitution reactions where the chlorine atom on the quinoxaline ring can be replaced by various nucleophiles, leading to different derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the chlorine atom enhances its binding affinity, which can inhibit enzyme activity crucial for cellular processes. This inhibition is particularly relevant in cancer biology, where disrupted signaling pathways can lead to reduced tumor growth and proliferation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines with half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HePG-2 | 0.29 | Doxorubicin | 0.51 |

| MCF-7 | 0.90 | Doxorubicin | 0.73 |

| A549 | 0.50 | Doxorubicin | 0.65 |

The mechanism underlying these effects often involves the compound's ability to intercalate DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting PI3K pathways, which are critical in regulating cell growth and survival. This inhibition could provide therapeutic benefits in treating various malignancies characterized by abnormal PI3K signaling .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of several quinoxaline derivatives, including this compound, against multiple tumor cell lines. The results indicated that this compound exhibited potent activity against HePG-2 and MCF-7 cells, suggesting its viability as a lead compound for further development in cancer therapy .

- Mechanistic Insights : Another research effort focused on understanding the molecular interactions of quinoxaline derivatives with DNA and their effects on cell cycle progression. The findings highlighted that treatment with this compound resulted in cell cycle arrest at the S phase and induced mitochondrial apoptosis, confirming its mechanism of action in cancer cells .

Properties

Molecular Formula |

C12H12ClN3O |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

3-(3-chloroquinoxalin-2-yl)morpholine |

InChI |

InChI=1S/C12H12ClN3O/c13-12-11(10-7-17-6-5-14-10)15-8-3-1-2-4-9(8)16-12/h1-4,10,14H,5-7H2 |

InChI Key |

VKRQADDBJQFMHD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=NC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.